molecular formula C14H20N2O3S B4899749 3-(azepan-1-ylsulfonyl)-N-methylbenzamide

3-(azepan-1-ylsulfonyl)-N-methylbenzamide

Cat. No.: B4899749
M. Wt: 296.39 g/mol
InChI Key: DWFXRMIHERJARG-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-methylbenzamide is a chemical compound with a unique structure that includes an azepane ring, a sulfonyl group, and a benzamide moiety

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-15-14(17)12-7-6-8-13(11-12)20(18,19)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFXRMIHERJARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of copper catalysis to facilitate the regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides . This method provides a new pathway for the construction of multi-substituted pyridines, which can be further modified to obtain the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The azepane ring can be reduced to form different cyclic amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced cyclic amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The azepane ring and benzamide moiety may also contribute to its biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azepan-1-ylsulfonyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structure provides a balance of stability and reactivity, making it a versatile compound for research and industrial use.

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